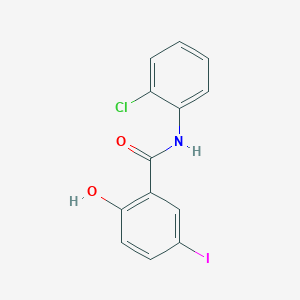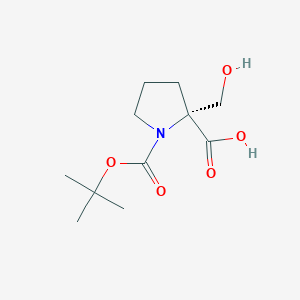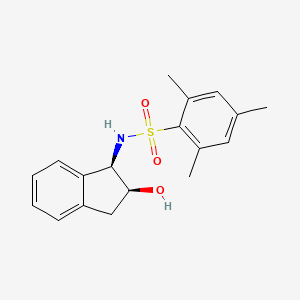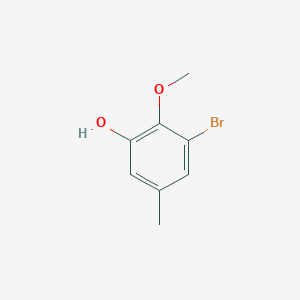
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane (BTFE) is a fluorinated ether compound with a wide range of applications in the field of scientific research. It has been used in various studies, from drug development to laboratory experiments, due to its unique properties. BTFE is a colorless, non-toxic and non-flammable compound, making it an ideal choice for many scientific research applications.
Mechanism of Action
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to act as a surfactant, which means that it helps to reduce the surface tension of a liquid. This property allows it to be used as a solvent for drug development, as it can help to improve the solubility of other compounds. It also acts as a stabilizer, helping to reduce the reactivity of organic compounds.
Biochemical and Physiological Effects
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to have a number of biochemical and physiological effects. It has been found to be an effective surfactant, helping to reduce the surface tension of a liquid. It has also been found to act as a stabilizer, helping to reduce the reactivity of organic compounds. Additionally, it has been found to be an effective cryoprotectant, helping to preserve proteins and enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in laboratory experiments is its non-toxic and non-flammable nature. It is also a relatively mild reaction, meaning that it is suitable for a wide range of applications. However, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use with strong acids or bases, as it can be corrosive. Additionally, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use in drug development, as it can interfere with the efficacy of the drug.
Future Directions
The potential future applications of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in scientific research are numerous. It could be used to develop new solvents for drug development, to improve the solubility of other compounds, or to stabilize organic compounds. Additionally, it could be used as a cryoprotectant to preserve proteins and enzymes, or as a stabilizer for organic compounds. Furthermore, 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane could be used to develop new methods for drug delivery, or as a coating for medical devices. Finally, it could be used to develop new catalysts for organic synthesis.
Synthesis Methods
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 1,1,2,2-tetrafluoroethane in the presence of a strong base such as sodium hydride. The reaction proceeds in a two-step process, with the first step involving the formation of a benzyloxybenzyl alcohol intermediate and the second step involving the formation of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane. The reaction is typically carried out at room temperature and is generally considered to be a mild reaction.
Scientific Research Applications
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been used in a variety of scientific research applications. It has been used as a solvent for drug development, as an additive to improve the solubility of other compounds, and as a reaction medium for organic synthesis. It has also been used as a cryoprotectant to preserve proteins and enzymes, and as a stabilizer for organic compounds.
properties
IUPAC Name |
1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXXVRSALMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)

![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)



![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)



